GAC0001E5 Outperforms GW3965 in HER2 Protein Downregulation in HER2-Positive Breast Cancer Cells
In a direct head-to-head comparison in HER2-positive breast cancer cell models, GAC0001E5 demonstrated significantly greater downregulation of HER2 protein levels than the LXR agonist GW3965 [1]. While both compounds exhibited inhibitory effects on HER2 expression, GAC0001E5 treatment reduced HER2 protein to nearly undetectable levels, whereas GW3965 produced only partial reduction [1].
| Evidence Dimension | HER2 protein downregulation efficacy |
|---|---|
| Target Compound Data | HER2 protein greatly reduced or not detectable |
| Comparator Or Baseline | GW3965: partial reduction of HER2 protein |
| Quantified Difference | Substantially greater magnitude; HER2 protein nearly undetectable with GAC0001E5 vs. partial reduction with GW3965 |
| Conditions | HER2-positive breast cancer cell lines; Western blot analysis |
Why This Matters
Superior HER2 downregulation by GAC0001E5 indicates potentially greater therapeutic window in HER2-positive breast cancer models, a key differentiation for researchers targeting this clinically relevant oncogene.
- [1] Premaratne A, Ho C, Basu S, Khan AF, Bawa-Khalfe T, Lin CY. (2024). Liver X Receptor Ligand GAC0001E5 Downregulates Antioxidant Capacity and ERBB2/HER2 Expression in HER2-Positive Breast Cancer Cells. Cancers (Basel). 16(9):1651. View Source
